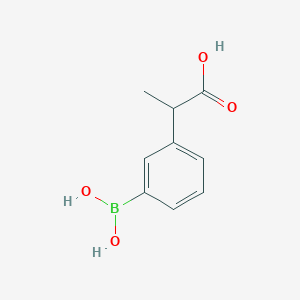
3-(1-Carboxy-ethyl)-phenyl boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Carboxy-ethyl)-phenyl boronic acid is a useful research compound. Its molecular formula is C9H11BO4 and its molecular weight is 193.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Delivery Systems
One of the primary applications of 3-carboxyphenyl boronic acid is in the development of targeted drug delivery systems. The compound can be conjugated with polymers like chitosan to create nanoparticles that enhance the delivery of chemotherapeutic agents directly to tumor cells.
- Case Study: Tumor-Targeting Nanoparticles
- Method : Chitosan nanoparticles (CM NPs) were functionalized with 3-CPBA to create a tumor-homing ligand.
- Findings : These nanoparticles demonstrated improved targeting capabilities for cancer therapy, significantly enhancing the efficacy of drugs like doxorubicin when incorporated into the nanoparticles .
Mucoadhesive Properties
3-carboxyphenyl boronic acid has been explored for its mucoadhesive properties, which are crucial for prolonging drug residence time in mucosal tissues.
- Case Study: Bladder Cancer Treatment
- Method : Boronate-conjugated chitosan derivatives were prepared to investigate their mucoadhesiveness.
- Results : The study revealed that highly boronated chitosan exhibited superior mucoadhesive properties, making it suitable for bladder cancer treatments by prolonging the action of loaded drugs in the bladder .
Synthesis and Organic Chemistry
In organic synthesis, 3-carboxyphenyl boronic acid serves as a versatile reagent due to its ability to participate in cross-coupling reactions.
Cross-Coupling Reactions
- Application : The compound is utilized in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds between aryl halides and boronic acids.
- Advantages : This reaction is valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Antimicrobial Activity
Recent studies have also highlighted the antimicrobial properties of phenylboronic acids, including 3-carboxyphenyl boronic acid.
- Findings : Research indicates that derivatives of phenylboronic acids exhibit antibacterial activity against various pathogens, suggesting potential applications in developing new antimicrobial agents .
Summary of Applications
The following table summarizes various applications of 3-(1-Carboxy-ethyl)-phenyl boronic acid across different fields:
| Application Area | Description | Key Findings/Results |
|---|---|---|
| Drug Delivery Systems | Conjugation with chitosan for targeted delivery of chemotherapy agents | Enhanced targeting and efficacy in cancer treatment |
| Mucoadhesive Properties | Prolonging drug residence time in mucosal tissues | Superior mucoadhesion observed in bladder cancer models |
| Organic Synthesis | Involvement in Suzuki-Miyaura cross-coupling reactions | Effective formation of carbon-carbon bonds |
| Antimicrobial Activity | Exhibits antibacterial properties against various pathogens | Potential for new antimicrobial agent development |
Properties
Molecular Formula |
C9H11BO4 |
|---|---|
Molecular Weight |
193.99 g/mol |
IUPAC Name |
2-(3-boronophenyl)propanoic acid |
InChI |
InChI=1S/C9H11BO4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6,13-14H,1H3,(H,11,12) |
InChI Key |
WLDYPKLHTYKAEK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)C(=O)O)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













